molecular formula C16H26ClN3OS B10837996 (3R)-3-(3-hexylsulfanylpyrazin-2-yl)oxy-1-azabicyclo[2.2.1]heptane;hydrochloride

(3R)-3-(3-hexylsulfanylpyrazin-2-yl)oxy-1-azabicyclo[2.2.1]heptane;hydrochloride

Cat. No.: B10837996
M. Wt: 343.9 g/mol
InChI Key: QAXRREHLPKHWBI-IJDFPQMLSA-N
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Description

WAY-132983 is a potent muscarinic acetylcholine receptor M1 agonist. It has been studied for its potential to improve cognitive deficits associated with Alzheimer’s disease. This compound has shown significant cognitive benefits in preclinical studies, making it a promising candidate for further research in neuropharmacology .

Preparation Methods

The synthesis of WAY-132983 involves several steps:

    Reaction of 2,3-dichloropyrazine with hexanethiol: This reaction is carried out using sodium hydride in a mixture of dimethylformamide and tetrahydrofuran, yielding 2-chloro-3-(hexylsulfanyl)pyrazine.

    Condensation with racemic exo-1-azabicyclo[2.2.1]heptan-3-ol: This step is also performed using sodium hydride in tetrahydrofuran, resulting in the formation of WAY-132983 as a racemic mixture.

    Optical resolution: The racemic mixture is resolved using tartaric acid to obtain the desired enantiomer.

Chemical Reactions Analysis

WAY-132983 undergoes various chemical reactions, including:

Mechanism of Action

WAY-132983 exerts its effects by selectively activating muscarinic acetylcholine receptor M1. This activation leads to enhanced cholinergic neurotransmission, which is crucial for cognitive processes. The compound has shown high brain penetration and systemic bioavailability, making it effective in modulating central nervous system functions .

Comparison with Similar Compounds

WAY-132983 is compared with other muscarinic acetylcholine receptor M1 agonists such as talsaclidine, sabcomeline, and xanomeline. While these compounds also target the same receptor, WAY-132983 has shown a higher selectivity for muscarinic acetylcholine receptor M1 over muscarinic acetylcholine receptor M3 and muscarinic acetylcholine receptor M5, which may result in a better safety profile .

Similar Compounds

  • Talsaclidine
  • Sabcomeline
  • Xanomeline
  • Cevimeline
  • NGX-267

Properties

Molecular Formula

C16H26ClN3OS

Molecular Weight

343.9 g/mol

IUPAC Name

(3R)-3-(3-hexylsulfanylpyrazin-2-yl)oxy-1-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C16H25N3OS.ClH/c1-2-3-4-5-10-21-16-15(17-7-8-18-16)20-14-12-19-9-6-13(14)11-19;/h7-8,13-14H,2-6,9-12H2,1H3;1H/t13?,14-;/m0./s1

InChI Key

QAXRREHLPKHWBI-IJDFPQMLSA-N

Isomeric SMILES

CCCCCCSC1=NC=CN=C1O[C@H]2CN3CCC2C3.Cl

Canonical SMILES

CCCCCCSC1=NC=CN=C1OC2CN3CCC2C3.Cl

Origin of Product

United States

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